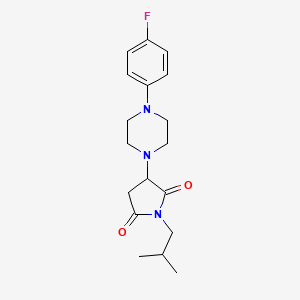
3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isobutylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isobutylpyrrolidine-2,5-dione is a complex organic compound characterized by its unique molecular structure. This compound features a piperazine ring substituted with a fluorophenyl group and a pyrrolidine ring with an isobutyl group and a dione moiety. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The compound “3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isobutylpyrrolidine-2,5-dione” primarily targets σ receptors and monoamine transporters . The σ receptors are involved in various physiological processes, including pain perception, motor function, and cognitive functions. Monoamine transporters, on the other hand, are responsible for the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, playing a crucial role in mood regulation and reward mechanisms .
Mode of Action
The compound interacts with its targets, σ receptors and monoamine transporters, leading to changes in the neurotransmitter levels in the synaptic cleft .
Biochemical Pathways
The compound’s interaction with σ receptors and monoamine transporters affects the biochemical pathways associated with these targets. For instance, the inhibition of monoamine transporters can lead to an increase in the levels of dopamine, norepinephrine, and serotonin in the synaptic cleft, affecting the signaling pathways associated with these neurotransmitters .
Result of Action
The compound’s action on σ receptors and monoamine transporters can lead to various molecular and cellular effects. For instance, the increased concentration of neurotransmitters in the synapse can enhance neuronal signaling, potentially leading to changes in mood and behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isobutylpyrrolidine-2,5-dione typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the reaction of 4-fluorophenylpiperazine with an appropriate isobutyl-substituted pyrrolidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. The process involves careful monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent quality and yield. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like alkyl halides.
Major Products Formed: The reactions can yield a variety of products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it valuable in the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential biological activities. It may serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific receptors or enzymes.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, such as inflammation, cancer, and neurological disorders.
Industry: In the industrial sector, this compound may be used as an intermediate in the synthesis of other chemicals. Its unique properties can be leveraged to create products with specific functionalities.
Comparison with Similar Compounds
3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile
3-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid
Uniqueness: 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isobutylpyrrolidine-2,5-dione stands out due to its specific structural features, such as the presence of the isobutyl group and the dione moiety
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2-methylpropyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2/c1-13(2)12-22-17(23)11-16(18(22)24)21-9-7-20(8-10-21)15-5-3-14(19)4-6-15/h3-6,13,16H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCRYLPTXHAORO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
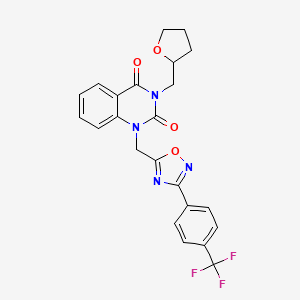
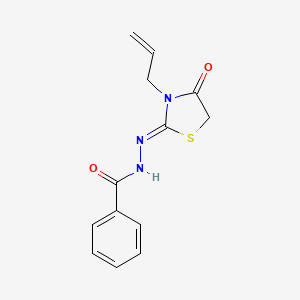
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2800553.png)

![3-(2-Fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2800556.png)
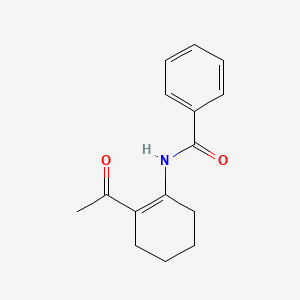
![N-(2,6-difluorophenyl)-1-(3,4-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2800558.png)

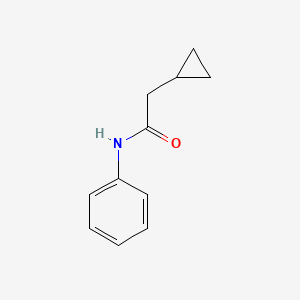
![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2,6-dimethylphenyl)acetamide](/img/new.no-structure.jpg)
![3-[(1-Formylnaphthalen-2-yl)oxymethyl]-N,N-dimethylbenzamide](/img/structure/B2800569.png)
![N-[(E)-(dimethylamino)methylidene]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2800571.png)
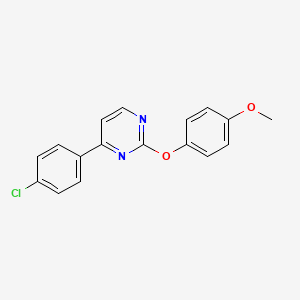
![3-(3,4-dimethoxyphenyl)-8-heptyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2800573.png)
